molecular formula C7H4F3N3S B15250182 4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole

4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole

Cat. No.: B15250182
M. Wt: 219.19 g/mol
InChI Key: DPYCHVSOHVHTQU-UHFFFAOYSA-N
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Description

4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole is a compound belonging to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of three fluorine atoms and a hydrazinyl group attached to the benzothiazole ring. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole typically involves the introduction of fluorine atoms and the hydrazinyl group onto the benzothiazole ring. One common method involves the reaction of 4,5,7-trifluorobenzo[d]thiazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole include:

The uniqueness of this compound lies in its specific combination of fluorine atoms and the hydrazinyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H4F3N3S

Molecular Weight

219.19 g/mol

IUPAC Name

(4,5,7-trifluoro-1,3-benzothiazol-2-yl)hydrazine

InChI

InChI=1S/C7H4F3N3S/c8-2-1-3(9)6-5(4(2)10)12-7(13-11)14-6/h1H,11H2,(H,12,13)

InChI Key

DPYCHVSOHVHTQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1F)SC(=N2)NN)F)F

Origin of Product

United States

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